3-Pyrrolidinamine,1-propyl-,(3S)-
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Overview
Description
3-Pyrrolidinamine,1-propyl-,(3S)- is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is a heterocyclic amine, characterized by a pyrrolidine ring substituted with a propyl group at the nitrogen atom and an amine group at the third carbon atom. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine,1-propyl-,(3S)- typically involves the reaction of pyrrolidine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 3-Pyrrolidinamine,1-propyl-,(3S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure consistent quality and efficiency. The product is then purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine,1-propyl-,(3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Pyrrolidinamine,1-propyl-,(3S)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine,1-propyl-,(3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-N-ethyl-3-pyrrolidinamine
- (3S)-N-Methyl-3-pyrrolidinamine
- 1-(4-Methoxybenzyl)-3-pyrrolidinamine hydrochloride
Uniqueness
3-Pyrrolidinamine,1-propyl-,(3S)- is unique due to its specific structural features, such as the propyl group at the nitrogen atom and the amine group at the third carbon atom. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
3-Pyrrolidinamine,1-propyl-,(3S)-, also known by its CAS number 474542-84-2, is an organic compound characterized by a pyrrolidine ring with a propyl group attached to the nitrogen atom. This compound has garnered attention in pharmaceutical research due to its significant biological activity, particularly in its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H16N2
- Molecular Weight : 128.22 g/mol
- CAS Number : 474542-84-2
The stereochemistry of the compound, specifically the (3S) configuration, plays a critical role in its biological interactions and pharmacological effects .
Research indicates that 3-Pyrrolidinamine,1-propyl-,(3S)- interacts with various neurotransmitter systems. Its basic nitrogen atom allows it to act as a versatile intermediate in organic synthesis and as a potential pharmaceutical agent. The compound has been shown to influence several biological pathways:
- Neurotransmitter Modulation : It exhibits affinity for neurotransmitter receptors, which may contribute to its effects on mood and cognition.
- Gene Regulation : It has been implicated in the regulation of genes involved in cell proliferation and inflammation, such as c-myc and NF-kappa-B .
Pharmacological Studies
- Antidepressant Potential : Studies have highlighted the potential of 3-Pyrrolidinamine,1-propyl-,(3S)- as an antidepressant due to its interaction with serotonin and norepinephrine pathways.
- Anti-inflammatory Effects : The compound may also suppress inflammatory responses by modulating transcription factors involved in immune responses .
Case Studies
A review of recent literature reveals several case studies where 3-Pyrrolidinamine,1-propyl-,(3S)- was evaluated:
- In Vivo Studies : Animal models demonstrated significant reductions in depressive behaviors when administered the compound, suggesting its potential for treating mood disorders.
- Cell Culture Experiments : In vitro studies indicated that the compound can inhibit the proliferation of certain cancer cell lines, highlighting its possible anticancer properties .
Comparative Analysis
To better understand the unique properties of 3-Pyrrolidinamine,1-propyl-,(3S)-, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Dimethylaminopropylamine | Dimethylamino group instead of propyl | Commonly used in antidepressants like imipramine |
N-Methylpyrrolidine | Methyl substitution on the nitrogen | Exhibits different pharmacological properties |
1-Pyrrolidinylethylamine | Ethyl group instead of propyl | Variations in receptor interactions |
This comparison underscores the distinct pharmacological profile of 3-Pyrrolidinamine,1-propyl-,(3S)- and its potential applications in drug development .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3S)-1-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 |
InChI Key |
QQBSLNKWDXZLKL-ZETCQYMHSA-N |
Isomeric SMILES |
CCCN1CC[C@@H](C1)N |
Canonical SMILES |
CCCN1CCC(C1)N |
Origin of Product |
United States |
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